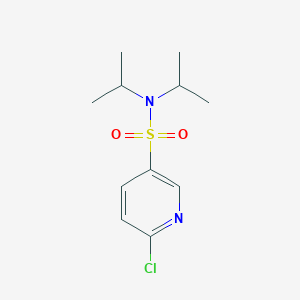![molecular formula C15H19FN2O3 B2368129 N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide CAS No. 2305541-91-5](/img/structure/B2368129.png)
N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide, also known as FMEP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. FMEP belongs to the class of compounds known as enamide derivatives, which have been found to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide is not fully understood, but it is believed to exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
In addition to its anticancer properties, N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide has also been found to exhibit other biochemical and physiological effects. For example, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs to treat inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several possible future directions for research on N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide. One area of interest is the development of N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the molecular mechanisms underlying its various biological activities, which could lead to the development of more effective drugs. Additionally, the potential use of N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide as a diagnostic tool for cancer detection is another area of interest.
Métodos De Síntesis
N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide can be synthesized through a multistep process that involves the reaction of 5-fluoro-2-nitrophenol with morpholine, followed by the reduction of the resulting nitro compound to the corresponding amino compound. The final step involves the reaction of the amino compound with prop-2-enoyl chloride to yield N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research that has gained significant interest is its anticancer properties. Studies have shown that N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide can inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of novel anticancer drugs.
Propiedades
IUPAC Name |
N-[5-fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-2-15(19)17-13-11-12(16)3-4-14(13)21-10-7-18-5-8-20-9-6-18/h2-4,11H,1,5-10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEXFMPYKDMSQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)F)OCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2368046.png)
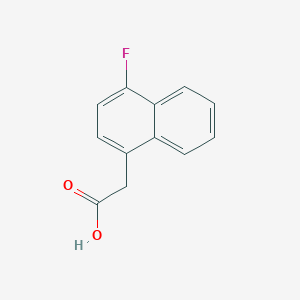
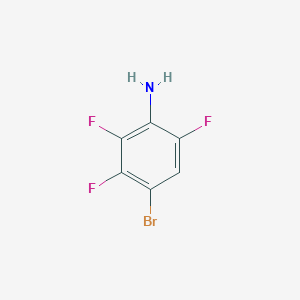
![2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2368051.png)
![2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2368052.png)
![Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate](/img/structure/B2368053.png)
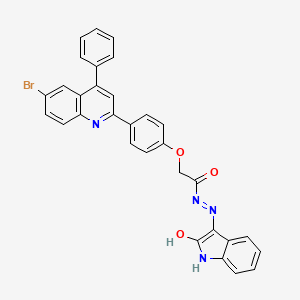
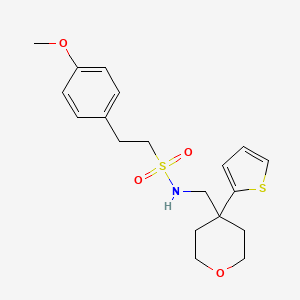
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2368057.png)
![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B2368062.png)
![1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2368063.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2368065.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2368068.png)
